REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1B(O)O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2].COCCOC>[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |f:3.4.5,6.7.8|
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Name
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|
Quantity
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4.8 mL
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Type
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reactant
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Smiles
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BrC1=NC=CC=C1
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Name
|
|
Quantity
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9.85 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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1.09 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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55 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
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Quantity
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60 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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0.24 g
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Type
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catalyst
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Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A homogeneous solution was formed
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Type
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CUSTOM
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Details
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The mixture was purged with nitrogen
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 5 h
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Duration
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5 h
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Type
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CUSTOM
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Details
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The reaction mixture was transferred into a separating funnel
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Type
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CUSTOM
|
Details
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the organic layer was separated
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (EtOAc) (4×100 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (200 mL) and brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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Filtration and evaporation
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Type
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CUSTOM
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Details
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produced a dark brown oil, which
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Type
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CUSTOM
|
Details
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was purified by chromatography on silica gel with CH2Cl2
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Type
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CUSTOM
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Details
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heptane=2:1 and CH2Cl2 to provide a light yellow oil, 7.57 g, 65%
|
Name
|
|
Type
|
|
Smiles
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BrC1=C(C=CC=C1)C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |